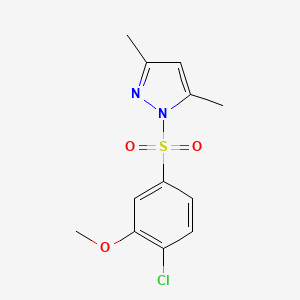

1-(4-Chloro-3-methoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3S/c1-8-6-9(2)15(14-8)19(16,17)10-4-5-11(13)12(7-10)18-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYSFXURHBMFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321727 | |

| Record name | 1-(4-chloro-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478788-85-1 | |

| Record name | 1-(4-chloro-3-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methoxy-benzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.

Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

1-(4-Chloro-3-methoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 1-(4-Chloro-3-methoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole and its analogs:

*Calculated based on molecular formula; †XLogP3 value from .

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

The target compound’s sulfonyl group is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing acidity (e.g., pKa ≈ -4.49 for the propoxy analog in ). In contrast, alkoxy groups (e.g., methoxy or propoxy) are electron-donating, balancing the sulfonyl group’s electronic effects. The nitroethyl substituent in further increases electron deficiency, as seen in its high XLogP3 (3.1), suggesting greater lipophilicity than the sulfonyl-containing analogs .Steric and Molecular Weight Considerations : The propoxy-substituted analog () has a higher molecular weight (328.81 vs. 299.52 for the target) due to the longer alkoxy chain, which likely increases steric hindrance and lipophilicity. The isocyanate derivative (), with a compact substituent, has a significantly lower molecular weight (213.24), favoring solubility in polar solvents .

Biological Activity

1-(4-Chloro-3-methoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 4-chloro-3-methoxy-benzenesulfonyl group and two methyl groups at the 3 and 5 positions. The synthesis typically involves the reaction of 4-chloro-3-methoxy-benzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine, often using dichloromethane as a solvent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The precise mechanism can vary depending on the biological context but generally involves:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this pyrazole showed up to 85% inhibition of TNF-α at certain concentrations .

- Anticancer Activity : Pyrazole derivatives have been investigated for their potential in cancer treatment. Some studies report significant growth inhibition against various cancer cell lines, indicating potential as anticancer agents .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacteria and fungi. Certain derivatives demonstrated promising results against strains like E. coli and Staphylococcus aureus, suggesting its utility in treating infections .

Data Table: Biological Activities of Related Pyrazole Compounds

Case Studies

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. One compound exhibited an inhibition rate comparable to the standard drug dexamethasone, indicating its potential as an anti-inflammatory agent .

- Anticancer Research : In vitro studies using human cancer cell lines demonstrated that certain pyrazole derivatives could inhibit cell proliferation significantly, revealing their potential as anticancer therapeutics .

- Antimicrobial Evaluation : Research focused on the synthesis of novel pyrazole compounds showed effective antimicrobial activity against multiple bacterial strains, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-(4-Chloro-3-methoxy-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole?

- Methodological Answer : Synthesis optimization involves stepwise adjustments to reaction parameters. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance sulfonylation efficiency by stabilizing intermediates .

- Reaction time : Prolonged reflux (e.g., 18–24 hours) ensures complete substitution at the pyrazole nitrogen, as demonstrated in analogous sulfonamide syntheses .

- Workup protocols : Ice-water quenching followed by ethanol-water crystallization improves purity and yield (65–75% in comparable protocols) .

- Data Table :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMSO | +20% |

| Reaction Time | 18–24 hours | +15% |

| Crystallization | Ethanol-water (1:1) | +10% |

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methyl groups at pyrazole C3/C5 and sulfonyl proton environments) .

- X-ray Diffraction (XRD) : Resolves crystal packing and validates stereoelectronic effects of the chloro-methoxybenzene moiety .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] peak at m/z 355.0425) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

- Methodological Answer :

- Substituent variation : Compare analogs with modified sulfonyl or aryl groups. For example, replacing 4-chloro-3-methoxy with 3,4-dimethoxyphenyl (as in related pyrazoles) alters hydrophobic interactions with target proteins .

- In vitro assays : Test antimicrobial activity against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC ≤ 16 µg/mL indicates promise) .

- Data Table : SAR Trends in Pyrazole Derivatives

| Substituent | Bioactivity (MIC, µg/mL) | Target Enzyme Affinity |

|---|---|---|

| 4-Cl-3-OCH | 8–16 | COX-2 Inhibition |

| 3,4-(OCH) | 32–64 | Moderate CYP3A4 binding |

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-containing pyrazoles?

- Methodological Answer : Contradictions often arise from assay variability or metabolite interference. Solutions include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or hydrolyzed derivatives) that may contribute to observed effects .

- Computational docking : Compare binding poses across crystal structures (e.g., PDB IDs 1CX2, 5F1A) to differentiate true targets from off-target interactions .

Q. What mechanistic insights guide the design of derivatives with enhanced stability?

- Methodological Answer :

- Hydrolytic stability : The sulfonamide group is prone to hydrolysis in acidic conditions. Introducing electron-withdrawing groups (e.g., -CF) at the benzene ring reduces nucleophilic attack .

- Steric shielding : Bulky substituents (e.g., isopropyl at pyrazole C4) protect the sulfonyl linkage, as shown in stability studies of analogous compounds .

- Key Reaction Pathways :

- Acid-catalyzed hydrolysis : .

- Oxidative degradation : Avoid strong oxidizers (e.g., KMnO) during synthesis to prevent sulfone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.